molecular formula C11H15NO B2864632 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine CAS No. 28538-93-4

4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine

Cat. No.: B2864632
CAS No.: 28538-93-4
M. Wt: 177.247
InChI Key: OFSMTNYFYSPXMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 4-position with a 4-methyltetrahydropyran moiety.

Properties

IUPAC Name

4-(4-methyloxan-4-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(4-8-13-9-5-11)10-2-6-12-7-3-10/h2-3,6-7H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSMTNYFYSPXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine typically involves the reaction of pyridine derivatives with tetrahydropyran intermediates. One common method includes the use of 4-methyl-tetrahydropyran-4-yl chloride, which reacts with pyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Substituent Impact:

  • Lipophilicity : The 4-methyltetrahydropyran group in the target compound likely increases lipophilicity compared to 4-AP but less than branched alkyl chains (e.g., 4-(4-methylhexan-2-yl)pyridine) .
  • Bioactivity: Amino groups (as in 4-AP) enhance neurological activity, while halogens (e.g., Cl, I) improve electrophilic reactivity for drug binding .
  • Thermal Stability: Melting points for halogenated analogs (e.g., 268–287°C in ) suggest higher stability than non-halogenated derivatives .

Biological Activity

4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antitumor, antibacterial, and antioxidant properties, among others. The findings are supported by various studies and data tables summarizing relevant research.

Overview of Biological Activities

The compound exhibits a range of biological activities, including:

  • Antitumor Activity : Several studies have demonstrated the cytotoxic effects of 4H-pyran derivatives against various cancer cell lines.
  • Antibacterial Properties : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria.
  • Antioxidant Activity : It has been evaluated for its ability to scavenge free radicals.

Antitumor Activity

Research indicates that derivatives of 4H-pyran, including this compound, possess significant antitumor properties.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various 4H-pyran derivatives against HCT-116 colorectal cancer cells. The results are summarized in the following table:

CompoundIC50 (µM)Mechanism of Action
4d75.1CDK2 inhibition
4k85.88Apoptosis induction
8h25ALK5 inhibition

Findings : Compounds 4d and 4k were found to suppress cell proliferation through CDK2 inhibition and apoptosis induction, respectively . Additionally, compound 8h demonstrated potent activity against ALK5, a receptor involved in cancer progression, leading to significant tumor growth inhibition in xenograft models .

Antibacterial Properties

The antibacterial activity of the compound was assessed against several bacterial strains.

Case Study: Antibacterial Effectiveness

In vitro studies showed that certain derivatives inhibited bacterial growth more effectively than traditional antibiotics such as ampicillin:

CompoundBacterial StrainIC50 (µM)
4gStaphylococcus aureus<10
4jE. coli<15

: Compounds 4g and 4j exhibited strong antibacterial properties, making them potential candidates for further development in treating bacterial infections .

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays.

Case Study: DPPH Scavenging Activity

The following table summarizes the antioxidant effectiveness:

CompoundEC50 (mM)Comparison with BHT
4g0.072Comparable
4j0.074Comparable
BHT0.089Reference

Observations : Both compounds exhibited promising antioxidant activity, comparable to but slightly more effective than BHT, a common antioxidant standard .

Conclusion and Future Directions

The biological activities of this compound highlight its potential as a multifaceted therapeutic agent. Its antitumor, antibacterial, and antioxidant properties suggest that it could serve as a lead compound for drug development targeting various diseases. Future research should focus on optimizing its pharmacokinetic profile and exploring additional biological pathways to maximize its therapeutic efficacy.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine derivatives with high purity?

  • Methodology : Multi-step synthesis typically involves coupling pyridine precursors with substituted tetrahydropyran rings. Key steps include:

  • Ring formation : Cyclization of intermediates under acidic or basic conditions (e.g., using NaOH in dichloromethane, as in ).
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate isomers.
  • Yield optimization : Adjusting reaction time, temperature, and stoichiometry of reagents (e.g., fluorinated intermediates in ).
  • Validation : Monitor reactions via TLC and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Essential methods :

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns on the pyridine and tetrahydropyran rings (e.g., distinguishing methyl groups at C4 in ).
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ for C11_{11}H15_{15}NO).
  • X-ray crystallography : For resolving stereochemistry in chiral derivatives (as seen in triazole-pyridine analogs in ) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to kinase targets?

  • Approach :

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., EGFR or CDK2 kinases).
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • SAR analysis : Compare with analogs (e.g., fluorinated pyridines in ) to identify critical substituents for potency.
    • Validation : Correlate computational results with in vitro kinase inhibition assays (IC50_{50} values) .

Q. What experimental designs address contradictory bioactivity data in enzyme inhibition studies?

  • Strategies :

  • Assay standardization : Control pH, temperature, and co-solvents (e.g., DMSO concentration ≤1% to avoid denaturation).
  • Orthogonal assays : Combine fluorometric and radiometric methods to confirm inhibition (e.g., for cytochrome P450 isoforms).
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing methyl with trifluoromethyl groups) to isolate contributing factors ( ).
    • Case study : Discrepancies in IC50_{50} values for triazole-pyridine derivatives may arise from differential solubility in assay buffers .

Methodological Challenges and Solutions

Q. How to resolve low reproducibility in synthesizing stereoisomers of this compound?

  • Solutions :

  • Chiral auxiliaries : Use (-)-menthol or Evans’ oxazolidinones to enforce stereochemistry during ring closure.
  • Catalytic asymmetric synthesis : Employ Pd-catalyzed cross-coupling or organocatalysts (e.g., proline derivatives).
  • Analytical rigor : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers and assign ee values .

Q. What strategies mitigate off-target effects in cellular studies of this compound?

  • Recommendations :

  • Proteome-wide profiling : Use affinity pulldown/MS to identify non-target binding proteins.
  • CRISPR screening : Knock out suspected off-target receptors (e.g., GPCRs) to isolate primary mechanisms.
  • Dose-response curves : Compare EC50_{50} values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess selectivity () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.